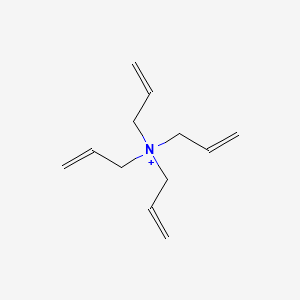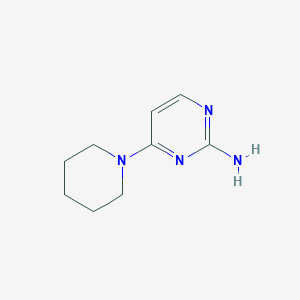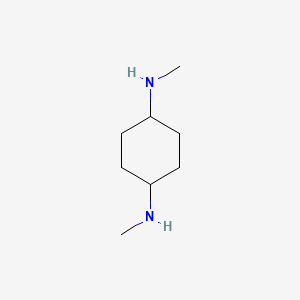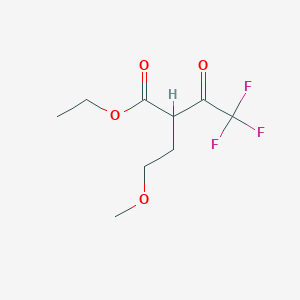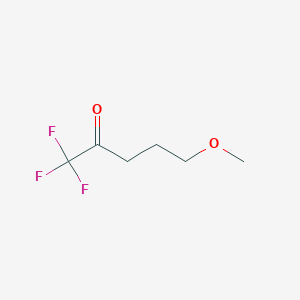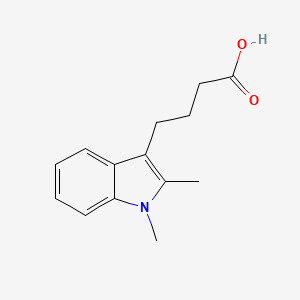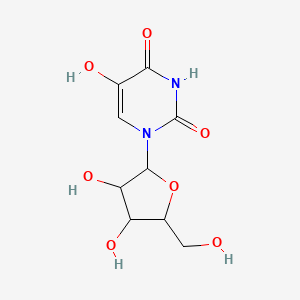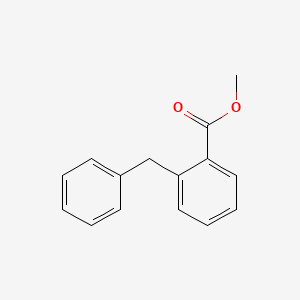
Methyl 2-benzylbenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-benzylbenzoate is a chemical compound with the molecular formula C₁₅H₁₄O₂ . It falls under the category of benzoate esters . The compound consists of a benzene ring substituted with a methyl group and a benzyl group. Its systematic IUPAC name is methyl 2-(phenylmethyl)benzoate .
Molecular Structure Analysis
The compound’s molecular structure consists of a benzene ring (benzoate moiety) attached to a phenylmethyl group. The methyl ester group is linked to the benzoate ring. The 3D representation of This compound can be visualized here .
Scientific Research Applications
Antitumor Properties
- Antitumor Benzothiazoles and Metabolites : Methyl 2-benzylbenzoate derivatives, such as 2-(4-aminophenyl)benzothiazoles, demonstrate potent antitumor properties. These compounds are metabolized into both active and inactive forms, with cytochrome P450 1A1 playing a key role in this process. Their antitumor activity, especially in breast and ovarian cancer models, makes them suitable for clinical evaluation (Bradshaw et al., 2002).
Corrosion Inhibition
- Benzimidazole Derivatives as Corrosion Inhibitors : A theoretical study of benzimidazole and its derivatives, such as methyl 2-benzimidazole, revealed their potential as corrosion inhibitors for mild steel. This is supported by properties like EHOMO, ELUMO, and energy gap, highlighting their significance in industrial applications (Obot & Obi-Egbedi, 2010).
Agricultural Applications
- Nanoparticles for Sustained Release in Agriculture : Methyl 2-benzimidazole carbamate, a variant of this compound, is utilized in agriculture. Solid lipid nanoparticles and polymeric nanocapsules containing this compound show promising results in delivering fungicides effectively, reducing environmental toxicity and enhancing stability and efficacy (Campos et al., 2015).
Chromatography in Pharmaceutical Analysis
- HPLC Method for Pharmaceutical Analysis : High-performance liquid chromatography (HPLC) methods have been developed for the determination of this compound derivatives in pharmaceuticals, emphasizing their importance in ensuring drug quality and stability (Al-Kurdi et al., 1999).
Biochemical Impact Studies
- Biochemical Effects in Animal Models : Studies on methyl 2-benzimidazole carbamate, related to this compound, indicate significant biochemical changes in animal models, providing insights into its biological impact and potential toxicological effects (Muthuviveganandavel et al., 2010).
Immunobiological Activity
- Immunobiological Potential : Certain benzylbenzoates, structurally related to this compound, have been identified as potential immunotherapeutic agents. These compounds, isolated from plant sources, show promise in stimulating macrophage functions, which could be beneficial in treating infectious diseases (Choi et al., 2005).
Scent Production in Plants
- Role in Plant Scent Biosynthesis : Studies on plants like snapdragon have shown the importance of methylbenzoate, a compound related to this compound, in the biosynthesis of floral scents. This compound is produced in specific parts of the flower and plays a significant role in attracting pollinators (Kolosova et al., 2001).
Properties
CAS No. |
6962-60-3 |
|---|---|
Molecular Formula |
C14H7Cl3N2O2Zn |
Molecular Weight |
407.0 g/mol |
IUPAC Name |
zinc;9,10-dioxoanthracene-1-diazonium;trichloride |
InChI |
InChI=1S/C14H7N2O2.3ClH.Zn/c15-16-11-7-3-6-10-12(11)14(18)9-5-2-1-4-8(9)13(10)17;;;;/h1-7H;3*1H;/q+1;;;;+2/p-3 |
InChI Key |
NOCUKRVEIPGWDI-UHFFFAOYSA-K |
SMILES |
COC(=O)C1=CC=CC=C1CC2=CC=CC=C2 |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=CC=C3)[N+]#N.[Cl-].[Cl-].[Cl-].[Zn+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



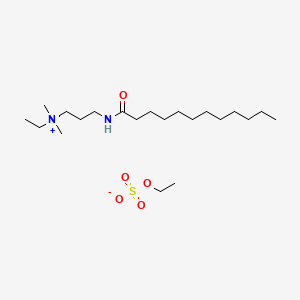
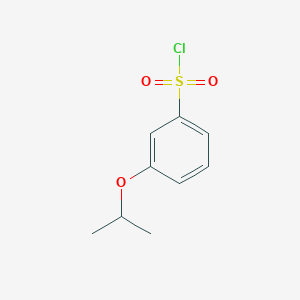

![[1,1'-Biphenyl]-2-amine, 4-methyl-, hydrochloride](/img/structure/B3056117.png)
![2-Methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B3056118.png)
